molecular formula C15H13BrN2OS B10907314 N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B10907314
M. Wt: 349.2 g/mol
InChI Key: USABCADUKVGQOQ-IZUKZVJKSA-N
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Description

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE is a complex organic compound that features a bromophenyl group and a thienyl group connected through a propenylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE typically involves the condensation of 4-bromobenzaldehyde with 2-thiopheneacetic acid hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene and 2-bromothiophene.

    Bromophenyl derivatives: Compounds with a bromophenyl group, such as 4-bromobenzaldehyde and 4-bromophenylhydrazine.

Uniqueness

N’~1~-[(Z,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE is unique due to its combination of a bromophenyl group and a thienyl group connected through a propenylidene bridge. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or bromophenyl derivatives.

Properties

Molecular Formula

C15H13BrN2OS

Molecular Weight

349.2 g/mol

IUPAC Name

N-[(Z)-[(E)-3-(4-bromophenyl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H13BrN2OS/c16-13-7-5-12(6-8-13)3-1-9-17-18-15(19)11-14-4-2-10-20-14/h1-10H,11H2,(H,18,19)/b3-1+,17-9-

InChI Key

USABCADUKVGQOQ-IZUKZVJKSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C\C=C\C2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC=CC2=CC=C(C=C2)Br

Origin of Product

United States

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